molecular formula C30H28N2O4 B250130 N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide)

N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide)

Cat. No.: B250130
M. Wt: 480.6 g/mol
InChI Key: WSPAVNKPHGLLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide), also known as EMB, is a synthetic compound with potential applications in scientific research. EMB is a benzamide derivative that has been shown to exhibit various biological activities, including antibacterial, antifungal, and antiviral properties. In

Scientific Research Applications

N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has potential applications in scientific research, particularly in the field of medicinal chemistry. N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has been shown to exhibit antibacterial activity against a range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has been reported to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).

Mechanism of Action

The mechanism of action of N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) is not fully understood. However, it has been proposed that N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) may inhibit bacterial and fungal growth by interfering with the synthesis of cell wall components. N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) may also inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has been shown to exhibit low toxicity in vitro and in vivo. In addition, N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has been reported to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and good yields. N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) also exhibits a broad spectrum of biological activities, making it a useful tool for studying bacterial, fungal, and viral infections. However, N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) has some limitations for lab experiments, including its limited solubility in water and its potential for cytotoxicity at high concentrations.

Future Directions

There are several future directions for research on N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide). One area of research could be to investigate the mechanism of action of N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) in more detail to better understand its antibacterial, antifungal, and antiviral activities. Another area of research could be to explore the potential applications of N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) in the treatment of inflammatory diseases. Additionally, further studies could be conducted to optimize the synthesis method of N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) and to develop more efficient and cost-effective synthesis procedures.

Synthesis Methods

N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) can be synthesized using a simple and efficient procedure. The synthesis involves the reaction of 2-amino-N-phenylbenzamide with ethylene glycol dimethyl ether in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide). This synthesis method has been reported to yield high purity N,N'-1,2-ethanediylbis(2-methoxy-N-phenylbenzamide) with good yields.

Properties

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

2-methoxy-N-[2-(N-(2-methoxybenzoyl)anilino)ethyl]-N-phenylbenzamide

InChI

InChI=1S/C30H28N2O4/c1-35-27-19-11-9-17-25(27)29(33)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)30(34)26-18-10-12-20-28(26)36-2/h3-20H,21-22H2,1-2H3

InChI Key

WSPAVNKPHGLLOB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

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